N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxalamide core, an isopentyl group, and a tosyl-protected oxazinan ring.
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14(2)9-10-20-18(23)19(24)21-13-17-22(11-4-12-27-17)28(25,26)16-7-5-15(3)6-8-16/h5-8,14,17H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKAVRMSOQXJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, tosylation, and subsequent coupling with an oxalamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazinan ring and oxalamide core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- N1-isopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Uniqueness
N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl-protected oxazinan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemical research. This compound features a unique structural composition, including an oxalamide core, an isopentyl group, and a tosyl-protected oxazinan ring, which contribute to its biological activity.
Chemical Structure
The compound's IUPAC name is N-(3-methylbutyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide. Its molecular formula is , and it has a molecular weight of 405.52 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazinan ring and oxalamide core enhance the compound's binding affinity and specificity. This interaction can modulate the activity of various biomolecules, leading to diverse biological effects.
Pharmacological Potential
Research indicates that this compound may exhibit:
Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains due to its structural properties that may interfere with bacterial enzyme function.
Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways has been observed in vitro, indicating possible therapeutic applications in treating inflammatory diseases.
Cytotoxic Effects: Investigations into cancer cell lines have shown that this compound may induce apoptosis in specific cancer types, warranting further exploration in oncology.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study: A study assessed the antibacterial properties of N1-isopentyl-N2-(tosyl oxazinan) derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Anti-inflammatory Assay: In vitro assays using macrophage cell lines demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Testing: An experiment involving various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death.
Comparative Analysis
To understand the uniqueness of N1-isopentyl-N2-(tosyl oxazinan), it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-cyclopropyl-N2-(tosyl oxazinan) | Cyclopropyl group | Moderate antimicrobial activity |
| N1-isobutyl-N2-(tosyl oxazinan) | Isobutyl group | Lower cytotoxicity compared to the target compound |
The distinct structural features of N1-isopentyl-N2-(tosyl oxazinan) contribute to its enhanced biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
